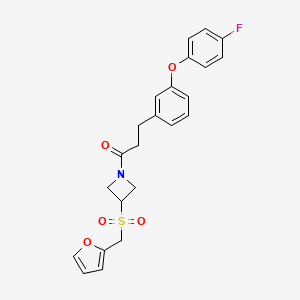
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound primarily notable for its potential applications in the fields of chemistry, biology, and medicine. This compound includes functional groups that suggest a diverse range of chemical behaviors and reactivities.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis strategies. The process might begin with the formation of the azetidine ring, followed by functional group modifications and coupling reactions to attach the fluorophenoxy and furan-based groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial production methods: Industrial synthesis might employ large-scale batch reactors or continuous flow systems to produce this compound. Key considerations include process optimization for efficiency, cost-effectiveness, and minimizing byproducts.
Analyse Chemischer Reaktionen
Types of reactions: This compound can undergo various reactions such as:
Oxidation
Reduction
Substitution
Common reagents and conditions: Reagents commonly used for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents or nucleophiles.
Major products formed: Depending on the type of reaction, this compound can form derivatives that maintain the core structure while introducing new functional groups. For example, oxidation might convert primary alcohols to aldehydes or carboxylic acids, whereas substitution reactions could replace the fluorine with other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure allows for the exploration of new synthetic pathways and reaction mechanisms in organic chemistry.
Biology: In biological research, it can serve as a tool to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine: The compound's ability to modulate biological pathways makes it a candidate for pharmacological research, potentially leading to new therapeutic agents.
Industry: It can be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group could interact with hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
3-(3-(4-Chlorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
3-(3-(4-Methylphenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
These similar compounds highlight the versatility of the core structure, with modifications leading to potentially different reactivity and applications.
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCLQUIRVPBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)


![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)
![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)


